molecular formula C12H13N5OS B5681853 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one

4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B5681853
M. Wt: 275.33 g/mol
InChI Key: GORGQJBEVBULRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one, also known as PBTZ169, is a potent inhibitor of Mycobacterium tuberculosis. It belongs to the benzothiazinone class of compounds, which are known for their ability to target the bacterial enzyme DprE1. This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new anti-tuberculosis drugs.

Mechanism of Action

4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one inhibits the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. This leads to the disruption of cell wall formation, ultimately resulting in bacterial death. The compound has been shown to have a unique mode of action compared to other anti-tuberculosis drugs, making it an attractive target for further research.
Biochemical and physiological effects:
4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one has been shown to have a selective inhibitory effect on the growth of Mycobacterium tuberculosis. The compound has minimal activity against other bacterial species and mammalian cells. In addition, the compound has been shown to have low toxicity in animal models, indicating its potential as a safe and effective anti-tuberculosis drug.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one is its potency against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, the compound's low solubility in water can make it difficult to work with in certain experimental settings. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to optimize its use in drug development.

Future Directions

There are several potential future directions for research on 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one. One area of focus could be on optimizing the compound's pharmacokinetic properties to improve its efficacy in vivo. Another area of research could be on developing new derivatives of 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential drug resistance mechanisms. Overall, 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one represents a promising new avenue for the development of anti-tuberculosis drugs.

Synthesis Methods

The synthesis of 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one involves a multi-step process that includes the preparation of key intermediates and the final coupling reaction. The synthesis has been optimized to produce high yields of the compound with good purity. The detailed synthesis method has been published in several research articles.

Scientific Research Applications

4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one has been extensively studied for its potential as a new anti-tuberculosis drug. In vitro studies have shown that the compound has potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compound has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development.

properties

IUPAC Name

4-[3-(tetrazol-1-yl)propyl]-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c18-12-8-19-11-5-2-1-4-10(11)17(12)7-3-6-16-9-13-14-15-16/h1-2,4-5,9H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGQJBEVBULRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CCCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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